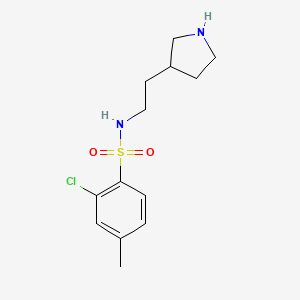![molecular formula C13H17NO4S B7560657 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)
5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a thieno[3,2-c]pyridine derivative and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Finally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid involves the reaction of 3-ethoxypropionyl chloride with 6,7-dihydrothieno[3,2-c]pyridine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-7-4-11(15)14-6-3-10-9(5-8-19-10)12(14)13(16)17/h5,8,12H,2-4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKXXSVGCJKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=C(C1C(=O)O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
